PREP Enzyme Inhibition: 3-Substituted DFMPA Demonstrates Quantifiable Activity Where 2-Substituted Isomer Lacks Reported Data
3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid exhibits measurable inhibition of recombinant human presequence protease (PREP) with an IC50 of 398 nM in a FACS-based fluorescence assay [1]. In contrast, the 2-substituted positional isomer—2-(3-(difluoromethyl)piperidin-1-yl)propanoic acid—has no reported PREP inhibition data in authoritative databases, indicating a functional divergence driven by the position of the difluoromethyl substituent relative to the piperidine nitrogen. This quantitative activity, while modest, provides a starting point for SAR optimization that is absent for the 2-substituted analog.
| Evidence Dimension | PREP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 398 nM |
| Comparator Or Baseline | 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid: No reported PREP inhibition data |
| Quantified Difference | Target compound has measurable activity; comparator lacks reported data |
| Conditions | Recombinant human PREP (R&D Systems, #4308-SE), FACS buffer, fluorescence assay |
Why This Matters
The presence of quantifiable PREP inhibition distinguishes the 3-substituted compound from the 2-substituted isomer, guiding medicinal chemists toward the active positional scaffold for enzyme inhibitor development.
- [1] BindingDB. (2025). BDBM50009366: Affinity Data for 3-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid — IC50 = 398 nM against recombinant human PREP. Entry ID 12389, deposited 2025-02-10. View Source
